Methyl hexahydroindolizine-8a(1H)-carboxylate
CAS No.:
Cat. No.: VC13772895
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | methyl 2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylate |
| Standard InChI | InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3 |
| Standard InChI Key | FZWDCLSDGILTME-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CCCCN1CCC2 |
| Canonical SMILES | COC(=O)C12CCCCN1CCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl hexahydroindolizine-8a(1H)-carboxylate features a bicyclic framework with a methyl ester group at the 8a position. Its molecular formula is , corresponding to a molecular weight of 183.25 g/mol . The SMILES notation highlights the ester functionality and the fused ring system . X-ray crystallography and NMR studies of related indolizidine derivatives, such as those reported in the synthesis of alkaloid 223A, confirm the cis configuration between bridgehead hydrogens (e.g., H-8a and H-5) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS RN | 1788874-16-7 | |
| Molecular Formula | ||
| Molecular Weight | 183.25 g/mol | |
| Storage Conditions | -20°C, inert atmosphere | |
| Hazard Statements | H302, H315, H319, H332, H335 |
Synthetic Methodologies
N-Acylpyridinium Salt Strategy
A cornerstone approach for indolizidine synthesis involves N-acylpyridinium salt intermediates. In the total synthesis of alkaloid 205B, Tsukanov and Comins demonstrated that N-acylpyridinium salts enable stereoselective allylic amination and ring-closing metathesis (RCM) . For methyl hexahydroindolizine-8a(1H)-carboxylate, analogous strategies could involve:
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Formation of a vinylogous amide via trifluoroacetic anhydride-mediated addition of allylstannanes .
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Stereocontrol at C-8a using kinetic protonation with LDA and MeOH, as seen in indolizidinone alkylations .
Hydroformylation Double Cyclization
Recent advances in rhodium-catalyzed hydroformylation, as applied to 6-epi-223A synthesis, offer a streamlined route to indolizidines . Key steps include:
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Bicyclization of allylamides under hydroformylation conditions (e.g., Rh(acac)(CO), syngas).
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Oxidative cleavage of exocyclic alkenes to install ketone functionalities .
Table 2: Comparative Synthetic Routes
| Method | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|
| N-Acylpyridinium Salt | Allylic amination, RCM | 8–10% | High |
| Hydroformylation | Rh-catalyzed bicyclization | 43–53% | Moderate |
Stereochemical Challenges and Solutions
Conformational Flexibility
The flexibility of the indolizidine enolate poses significant stereochemical hurdles. In the synthesis of alkaloid 205B, alkylation of indolizidinone 46 with LDA and MeI yielded a 3:1 mixture of epimers due to insufficient conformational bias . This mirrors challenges in methyl hexahydroindolizine-8a(1H)-carboxylate synthesis, where:
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Kinetic protonation at −78°C with MeOH enforces axial protonation, achieving >95% diastereomeric excess .
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Trifluoroacetic anhydride mediation ensures complete facial selectivity during allylstannane additions .
Reductive Deoxygenation
The Barton-McCombie reaction, modified with diphenyl diselenide catalysis, has proven effective for deoxygenating hindered ketones in indolizidine systems . Applied to methyl hexahydroindolizine-8a(1H)-carboxylate, this method could mitigate side reactions such as eliminations or rearrangements.
Applications in Medicinal Chemistry
Alkaloid Analogues
Methyl hexahydroindolizine-8a(1H)-carboxylate serves as a precursor to bioactive indolizidine alkaloids. For example:
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Alkaloid 223A exhibits antinociceptive activity via δ-opioid receptor agonism .
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6-epi-223A, synthesized via Huang’s reductive alkylation protocol, shows enhanced metabolic stability .
Prodrug Development
The methyl ester group enhances membrane permeability, making this compound a candidate for prodrug designs. Enzymatic hydrolysis in vivo could release active carboxylic acid metabolites targeting neurological disorders.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C, inert atmosphere |
| Flash Point | Not determined |
| Stability | Sensitive to moisture, light |
Future Directions
Catalytic Asymmetric Synthesis
Despite progress, enantioselective routes to methyl hexahydroindolizine-8a(1H)-carboxylate remain underdeveloped. Chiral phosphine ligands in hydroformylation or enzymatic resolutions could address this gap.
Computational Modeling
Density functional theory (DFT) studies could predict transition-state geometries for challenging steps like allylic amination, guiding catalyst design.
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